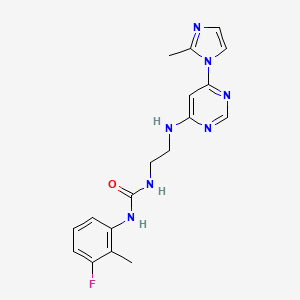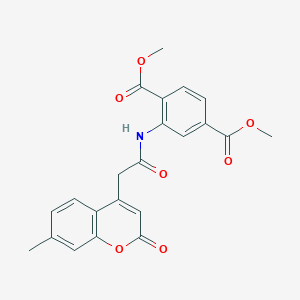
dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarin derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and more .
Molecular Structure Analysis
Coumarin has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . The specific structure of your compound would depend on the exact locations and orientations of the methyl and acetamido groups.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, coumarin is a crystalline compound with a sweet odor . Its derivatives might share similar properties, but could also have significant differences.科学的研究の応用
Antifungal Agents
The chromene scaffold has attracted attention as a potential source of antifungal agents. Researchers have designed and synthesized novel 2,2-dimethylchromene derivatives, including compounds related to our target molecule. These derivatives were evaluated for their antifungal activity against phytopathogenic fungi. Notably, compound 4j displayed promising potency against several fungal strains, outperforming commercially available fungicides . This research provides a theoretical basis for using 2,2-dimethylchromenes as botanical fungicides in agriculture.
Biomedical Applications
Coumarin derivatives, such as our compound, have demonstrated diverse biological activities. These include antiviral, antibacterial, antimicrobial, anti-inflammatory, and anticancer properties. Additionally, they may inhibit platelet aggregation and steroid 5α-reductase. Given these multifaceted activities, researchers explore coumarins for potential drug development and therapeutic applications .
Optical Brighteners and Fluorescent Dyes
The chromene framework, when modified, can serve as an optical brightener or a fluorescent dye. These compounds find use in various industries, including textiles, cosmetics, and laser technology. Their ability to absorb and emit light makes them valuable for enhancing color and brightness in products .
Photosensitizers
Certain chromene derivatives exhibit photosensitizing properties. Researchers investigate their application in photodynamic therapy (PDT), a cancer treatment that involves light activation of photosensitizers to selectively destroy tumor cells. While our specific compound needs further exploration, the chromene core offers potential in this field .
Additives in Pharmaceuticals and Cosmetics
Coumarin-based compounds are utilized as additives in pharmaceuticals, perfumes, and cosmetics. They enhance fragrance, stabilize formulations, and contribute to product aesthetics. Our compound’s unique structure may find applications in these areas .
Drug and Pesticidal Preparations
Considering the compound’s properties, it could be explored for use in drug formulations or as a component of pesticidal preparations. Its structural features may contribute to efficacy and safety profiles .
作用機序
Target of Action
The primary targets of the compound “dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate” are currently unknown. This compound is a derivative of coumarin
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular signaling .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Coumarin derivatives are known to have various effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .
将来の方向性
Research on coumarin and its derivatives is ongoing, with many potential applications in medicine, chemistry, and other fields . Future research might focus on discovering new derivatives with useful properties, understanding their mechanisms of action, and developing safe and efficient methods for their synthesis.
特性
IUPAC Name |
dimethyl 2-[[2-(7-methyl-2-oxochromen-4-yl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12-4-6-15-14(11-20(25)30-18(15)8-12)10-19(24)23-17-9-13(21(26)28-2)5-7-16(17)22(27)29-3/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWZKENJPSSNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

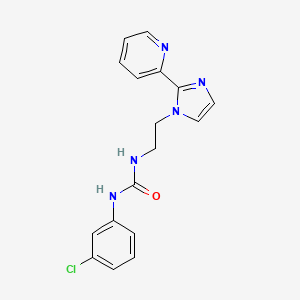
![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)
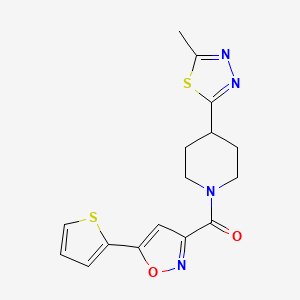
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2813528.png)


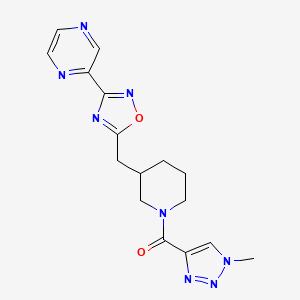
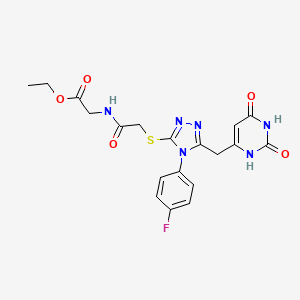

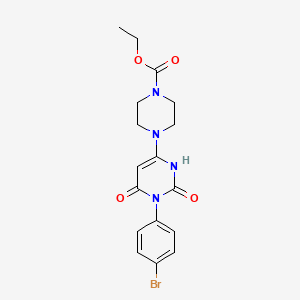
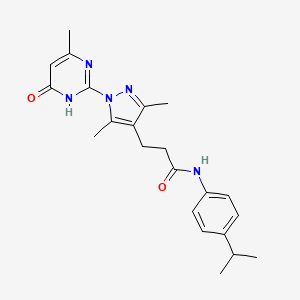
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
